molecular formula C6H4BrF3N2 B2875793 5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine CAS No. 1100767-04-1

5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine

Cat. No. B2875793
CAS RN: 1100767-04-1
M. Wt: 241.011
InChI Key: LPWIDWXNZMPLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C7H5BrF3N . It has a molecular weight of 240.02 . It is typically stored in a dry room at room temperature .

Scientific Research Applications

Antimalarial Activity

A study focused on inhibiting enzymes in the pyrimidine biosynthetic pathway, notably dihydroorotase and dihydroorotate dehydrogenase, derived from Plasmodium berghei. Compounds like 5-bromo orotate, a derivative of the broader pyrimidine family, were investigated for their inhibitory effects. Notably, certain orotate analogs demonstrated potent antimalarial effects, suggesting that targeting the pyrimidine pathway could be a strategy for antimalarial drug design (Krungkrai, Krungkrai, & Phakanont, 1992).

Anticonvulsant Activities

5-Alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives were synthesized and assessed for their anticonvulsant properties. Compounds with specific substituents, including trifluoromethyl groups, showcased high anticonvulsant activity, indicating the potential of such pyrimidine derivatives in treating convulsions (Wang, Piao, Zhang, & Quan, 2015).

Radiosensitization and Tumor Uptake

The halogenated pyrimidine analogue 5-bromo-2-deoxycytidine (BCdR) was explored for its potential in radiosensitizing tumors. Studies indicated that higher concentrations of BCdR enhanced radiosensitization, offering insights into its use for cancer treatment (Goffinet & Brown, 1977). Additionally, other studies have investigated the tumor uptake and distribution of various 5-halo-labeled pyrimidine derivatives, shedding light on their potential in cancer diagnosis and therapy (Mercer, Xu, Knaus, & Wiebe, 1989).

Synthesis and Evaluation of Novel Derivatives

Various research efforts have been directed towards synthesizing novel pyrimidine derivatives and evaluating their biological activities. For example, a study synthesized pyrazolo[1,5-a]-pyrimidine-containing radiopharmaceuticals, potentially useful for tumor imaging (Ding et al., 2010). Another study focused on the synthesis and evaluation of spiro-[chromeno[4,3-d]pyrimidine-5,1'-cycloalkanes] and their analgesic effects, hinting at their potential in pain management (Bonacorso et al., 2017).

properties

IUPAC Name

5-bromo-4-methyl-2-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2/c1-3-4(7)2-11-5(12-3)6(8,9)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWIDWXNZMPLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methyl-2-(trifluoromethyl)pyrimidine

CAS RN

1100767-04-1
Record name 5-bromo-4-methyl-2-(trifluoromethyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.